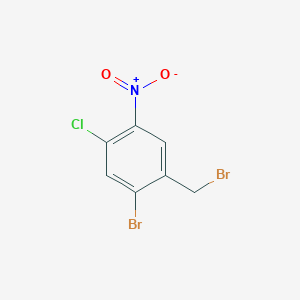![molecular formula C10H16ClN3O B13475376 N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)
N-[2-(benzyloxy)ethyl]guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzyloxy)ethyl]guanidine hydrochloride is a compound that belongs to the class of guanidine derivatives. Guanidine derivatives are known for their versatile applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has unique properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)ethyl]guanidine hydrochloride typically involves the reaction of benzyloxyethylamine with cyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzyloxyethylamine+Cyanamide→N-[2-(benzyloxy)ethyl]guanidine
The product is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(benzyloxy)ethyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyethylguanidine oxide, while reduction may produce benzyloxyethylguanidine.
Applications De Recherche Scientifique
N-[2-(benzyloxy)ethyl]guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(benzyloxy)ethyl]guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect the rates of depolarization and repolarization of muscle cell membranes . This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylguanidine: Obtained by the N-acylation of guanidine salts with acetic anhydride.
2-Cyanoguanidine (Dicyandiamide): Derived from cyanamide upon treatment with an alkali.
Uniqueness
N-[2-(benzyloxy)ethyl]guanidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzyloxy group provides additional reactivity and potential for functionalization, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H16ClN3O |
|---|---|
Poids moléculaire |
229.71 g/mol |
Nom IUPAC |
2-(2-phenylmethoxyethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(12)13-6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H4,11,12,13);1H |
Clé InChI |
URYZSTRQXWPRIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrochloride](/img/structure/B13475322.png)


![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)






![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)
